Cas no 122898-63-9 (1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-)
122898-63-9 structure
Product Name:1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-
Numero CAS:122898-63-9
MF:C27H32N2O
MW:400.555787086487
CID:145842
PubChem ID:5387648
Update Time:2025-04-19
1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-
- phenazinomycin
- 1(5H)-Phenazinone, 5-(5-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)-, (-)-
- 5-[(2E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-en-1-yl]phenazin-1(5H)-one
- 5-{(2E)-5-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-en-1-yl}phenazin-1(5H)-one
- 5-[(E)-5-[(1R)-2,2-Dimethyl-6-methylenecyclohexyl]-3-methyl-2-pentenyl]phenazin-1(5H)-one
- 5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one
- 122898-63-9
- (-)-Phenazinomycin
-
- Inchi: 1S/C27H32N2O/c1-19(14-15-21-20(2)9-8-17-27(21,3)4)16-18-29-23-11-6-5-10-22(23)28-26-24(29)12-7-13-25(26)30/h5-7,10-13,16,21H,2,8-9,14-15,17-18H2,1,3-4H3/b19-16+
- Chiave InChI: APNRZHLOPQFNMR-KNTRCKAVSA-N
- Sorrisi: O=C1C=CC=C2C1=NC1C=CC=CC=1N2C/C=C(\C)/CCC1C(=C)CCCC1(C)C
Proprietà calcolate
- Massa esatta: 400.251
- Massa monoisotopica: 400.251
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 30
- Conta legami ruotabili: 5
- Complessità: 826
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.7A^2
- XLogP3: 6.7
Proprietà sperimentali
- Densità: 1.08
- Punto di ebollizione: 550.9°C at 760 mmHg
- Punto di infiammabilità: 287°C
- Indice di rifrazione: 1.592
- PSA: 34.89000
- LogP: 6.65870
1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]- Letteratura correlata
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
122898-63-9 (1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso